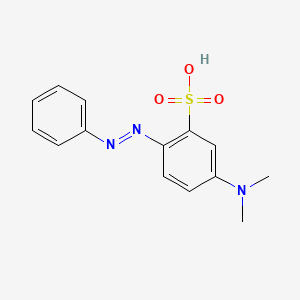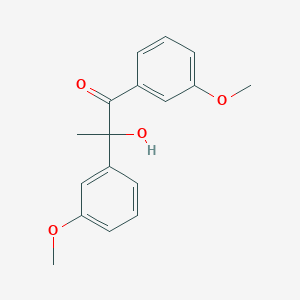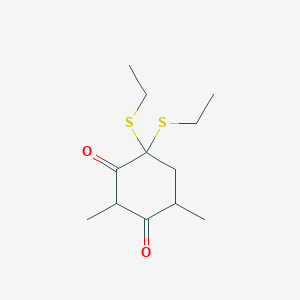
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione: is an organic compound characterized by the presence of two ethylsulfanyl groups and two methyl groups attached to a cyclohexane ring with two ketone functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives and ethylsulfanyl reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the introduction of ethylsulfanyl groups onto the cyclohexane ring. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques ensures that the final product meets the required purity standards.
化学反应分析
Types of Reactions
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols or other reduced forms.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the ethylsulfanyl groups.
科学研究应用
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, such as the production of specialty chemicals.
作用机制
The mechanism of action of 4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur-containing groups can interact with proteins, enzymes, and other biomolecules, potentially leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4,4-Bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione: can be compared with other similar compounds, such as:
4,4-Bis(ethylsulfanyl)thiane: This compound has a similar structure but lacks the ketone functionalities present in this compound.
4,4-Bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine: This compound contains a different arrangement of functional groups and has distinct chemical properties.
The uniqueness of This compound
属性
CAS 编号 |
112473-10-6 |
|---|---|
分子式 |
C12H20O2S2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
4,4-bis(ethylsulfanyl)-2,6-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H20O2S2/c1-5-15-12(16-6-2)7-8(3)10(13)9(4)11(12)14/h8-9H,5-7H2,1-4H3 |
InChI 键 |
HENCDRFEKALJQN-UHFFFAOYSA-N |
规范 SMILES |
CCSC1(CC(C(=O)C(C1=O)C)C)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
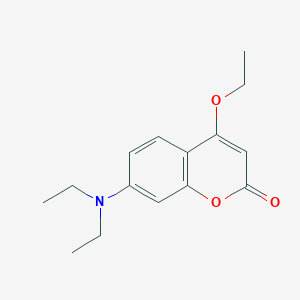


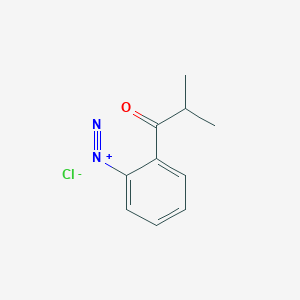
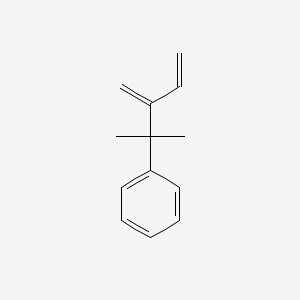
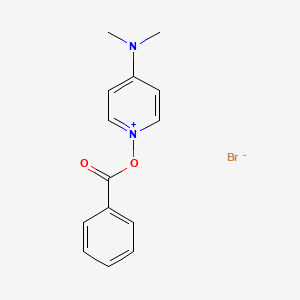

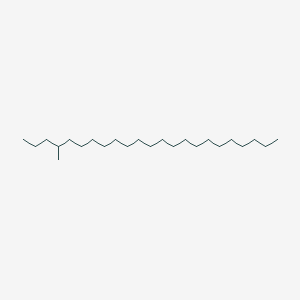
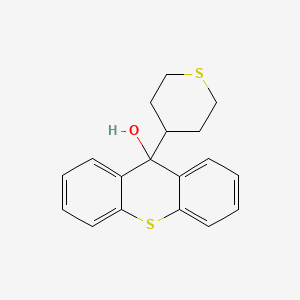

![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
